molecular formula C18H28N2O4 B105449 tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 180080-07-3

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B105449
CAS No.: 180080-07-3
M. Wt: 336.4 g/mol
InChI Key: LQKGPNIRNXMQCA-AWEZNQCLSA-N
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Description

Tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, also known as this compound, is a useful research compound. Its molecular formula is C18H28N2O4 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organometallic Chemistry

In organometallic chemistry, tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate derivatives have been studied for their potential use as isosteric substitutes for organic drug candidates. For instance, Patra, Merz, and Metzler‐Nolte (2012) explored the synthesis and characterization of planar chiral carboxylic acid derivatives containing this compound. They also investigated their application in creating bioorganometallics based on the structure of the antibiotic platensimycin, although these did not show promising antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012).

Metabolic Studies

Rimbault et al. (1993) conducted studies on organic acids as tert-butyldimethylsiyl derivatives, including this compound, in cultures of thermophilic sulfur-dependent anaerobic archaeon. Their research contributed to understanding the metabolic pathways and by-products in such organisms (Rimbault et al., 1993).

Synthesis of Neuroexcitants

Pajouhesh et al. (2000) described the enantioselective synthesis of neuroexcitant analogues using this compound derivatives. This research is significant for understanding the synthesis pathways of neuroexcitants and their analogues (Pajouhesh et al., 2000).

Polymer Chemistry

In the field of polymer chemistry, Ritter, Tabatabai, and Herrmann (2016) explored the synthesis of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers, which are related to this compound. Their work contributed to the development of new polymers with specific functional groups, opening avenues for advanced material science applications (Ritter, Tabatabai, & Herrmann, 2016).

Properties

IUPAC Name

tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-7-9-13(19)10-8-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKGPNIRNXMQCA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442588
Record name tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180080-07-3
Record name tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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